molecular formula C15H15NO4S B229791 4-[(2-Phenylethyl)sulfamoyl]benzoic acid

4-[(2-Phenylethyl)sulfamoyl]benzoic acid

Katalognummer B229791
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: WNEBHTSECDZNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Phenylethyl)sulfamoyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as N-(2-phenylethyl)-4-sulfamoylbenzoic acid or NSB. This compound belongs to the class of sulfonamides, which have been widely used as antibacterial agents. However, 4-[(2-Phenylethyl)sulfamoyl]benzoic acid has unique properties that make it suitable for other applications.

Wirkmechanismus

The mechanism of action of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cancer cell growth and angiogenesis. It may also interact with cell membranes and disrupt their function.
Biochemical and Physiological Effects
4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been shown to have biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce apoptosis and inhibit angiogenesis. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-[(2-Phenylethyl)sulfamoyl]benzoic acid in lab experiments is its unique properties that make it suitable for various applications. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are many potential future directions for the study of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid. Some of these include:
1. Further investigation of its anticancer properties and potential use as an anticancer drug.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Investigation of its potential applications in materials science, such as in the synthesis of new MOFs with unique properties.
4. Investigation of its potential applications in analytical chemistry, such as in the development of new derivatizing agents for the determination of amino acids and peptides.
5. Investigation of its potential as a drug delivery agent for targeted drug delivery.
Conclusion
4-[(2-Phenylethyl)sulfamoyl]benzoic acid is a compound with unique properties that make it suitable for various applications in scientific research. Its potential applications in medicinal chemistry, materials science, and analytical chemistry make it a promising compound for future studies. Further investigation is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 2-phenylethylamine and sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained through crystallization. This synthesis method has been optimized to improve the yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 4-[(2-Phenylethyl)sulfamoyl]benzoic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography.

Eigenschaften

Molekularformel

C15H15NO4S

Molekulargewicht

305.4 g/mol

IUPAC-Name

4-(2-phenylethylsulfamoyl)benzoic acid

InChI

InChI=1S/C15H15NO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)

InChI-Schlüssel

WNEBHTSECDZNTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.